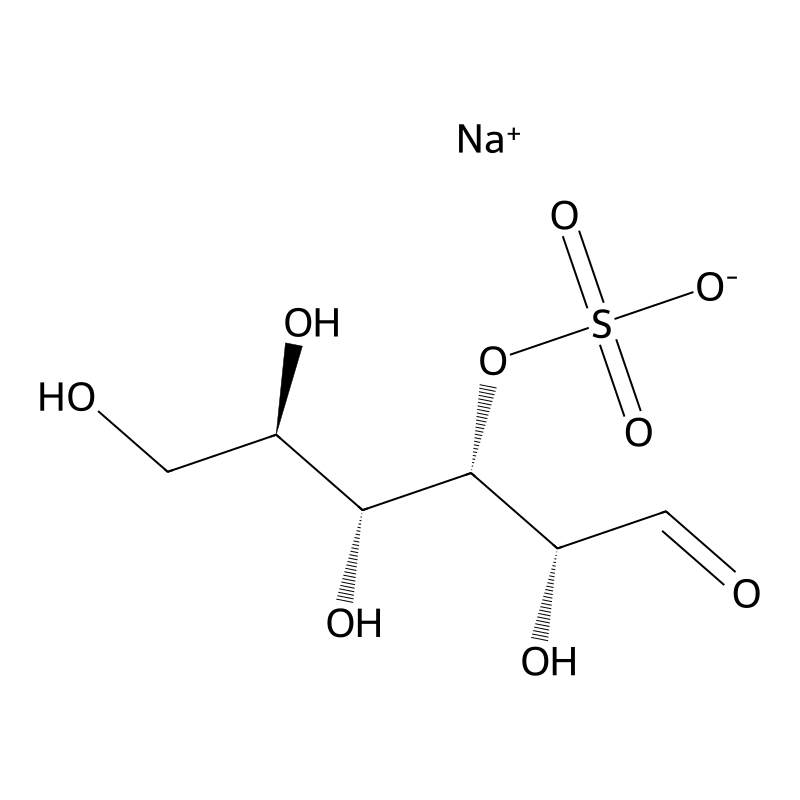

D-Glucose 3-sulfate sodium salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

D-Glucose 3-sulfate sodium salt is a sulfated derivative of D-glucose, a monosaccharide that plays a vital role in various biological processes. With the chemical formula C₆H₁₁NaO₉S and a molecular weight of approximately 282.2 g/mol, this compound is characterized by the presence of a sulfate group attached to the third carbon of the glucose molecule. This modification enhances its solubility and reactivity, making it a valuable compound in biochemical research and therapeutic applications .

Oligosaccharide Synthesis

D-Glucose 3-sulfate sodium salt can be used as a building block for the synthesis of complex carbohydrates, also known as oligosaccharides. These complex sugars play important roles in cell signaling and communication (). Researchers can utilize D-Glucose 3-sulfate sodium salt's unique structure to create novel oligosaccharides with potential applications in drug discovery and material science.

Click Chemistry Applications

Click chemistry is a set of powerful tools for linking molecules together specifically and efficiently. D-Glucose 3-sulfate sodium salt's chemical properties make it a suitable candidate for click chemistry reactions, potentially allowing researchers to attach it to other molecules of interest for various applications.

Biomolecule Labeling

D-Glucose 3-sulfate sodium salt can be used to label biomolecules, such as proteins or antibodies, with a sulfate group. This labeling can be useful for studying the interactions between these biomolecules and other cellular components.

- Hydrolysis: The sulfate group can be cleaved under acidic conditions, leading to the regeneration of D-glucose.

- Esterification: The hydroxyl groups present in the glucose structure can react with various acids to form esters, which may alter the compound's solubility and reactivity.

- Reduction: The aldehyde group can be reduced to form sugar alcohols, which may have different biological activities compared to the parent compound .

D-Glucose 3-sulfate sodium salt can be synthesized through several methods:

- Sulfation of D-glucose: This involves treating D-glucose with sulfuric acid or chlorosulfonic acid under controlled conditions to introduce the sulfate group.

- Enzymatic synthesis: Specific sulfotransferases can catalyze the transfer of sulfate groups from activated sulfate donors to D-glucose.

- Chemical modification: Starting from commercially available D-glucose derivatives, chemical modifications can introduce the sulfate group at the desired position .

D-Glucose 3-sulfate sodium salt has diverse applications in various fields:

- Biomedical research: It serves as a model compound for studying sulfated carbohydrates' roles in biological systems.

- Drug formulation: Its unique properties may enhance drug delivery systems by improving solubility and bioavailability.

- Food industry: It can be used as a functional ingredient due to its sweetening properties and potential health benefits .

Studies on D-Glucose 3-sulfate sodium salt's interactions with other biomolecules are essential for understanding its biological roles. Key areas of interest include:

- Protein interactions: Investigating how this compound interacts with glycoproteins and other cellular receptors may reveal insights into its signaling mechanisms.

- Antiviral studies: Exploring its ability to inhibit viral infections by binding to viral proteins or host cell receptors could lead to new therapeutic strategies.

- Anticoagulant mechanisms: Understanding how it affects coagulation factors could provide insights into developing new anticoagulant agents .

D-Glucose 3-sulfate sodium salt shares similarities with several other sulfated carbohydrates. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure | Unique Features |

|---|---|---|

| D-Glucosamine 6-sulfate | C₆H₁₃N₁O₈S | Contains an amino group; involved in cartilage synthesis. |

| Heparin | Varies (polysaccharide) | Highly sulfated; potent anticoagulant properties. |

| Chondroitin sulfate | Varies (polysaccharide) | Found in cartilage; important for joint health. |

| D-Galactose 3-sulfate sodium salt | C₆H₁₁NaO₉S | Similar structure; different sugar backbone affects activity. |

D-Glucose 3-sulfate sodium salt is unique due to its specific position of sulfation on the glucose molecule, influencing its solubility and biological activity compared to other sulfated sugars .

Chemical Sulfation Techniques Using Aryl Sulfate Donors

The chemical sulfation of D-glucose to produce D-glucose 3-sulfate sodium salt employs various aryl sulfate donors as effective sulfating agents [1]. The most widely utilized approach involves the use of sulfur trioxide complexes with organic bases, which provide controlled and selective sulfation reactions [2]. Phenyl sulfate derivatives have emerged as stable, aryl sulfate intermediates that offer superior control over traditional sulfation methods, addressing the difficulties associated with product purification and subsequent manipulations [2].

The sulfur trioxide-pyridine complex represents the most commonly employed sulfating reagent for carbohydrate scaffolds [3]. This method has demonstrated effectiveness in glucose sulfation, with typical reaction conditions involving temperatures ranging from room temperature to 55°C and reaction times extending from 20 to 36 hours [3]. The sulfur trioxide-pyridine complex provides yields of approximately 69% when applied to high molecular weight polysaccharides, with degrees of sulfation ranging from 1.0 to 1.5 [4].

An alternative approach utilizes the dimethylformamide-sulfur trioxide complex, which has proven more suitable for certain sulfation reactions compared to the pyridine complex [5]. The dimethylformamide-sulfur trioxide complex offers easier work-up procedures following sulfation and has demonstrated superior performance in achieving higher degrees of sulfation [5]. Studies have shown that this complex can achieve degrees of sulfation ranging from 2.8 to 3.0, with yields reaching 83% for high molecular weight substrates [4].

The mechanism of action for these aryl sulfate donors involves the nucleophilic attack of hydroxyl groups on the electrophilic sulfur center, resulting in the formation of sulfate ester bonds [3]. The regioselectivity of these reactions is influenced by the steric accessibility of hydroxyl groups and the electronic properties of the sugar molecule [3]. Temperature control is critical, with optimal conditions typically maintained between 55-60°C to balance reaction efficiency with substrate stability [6].

| Sulfating Agent | Yield (%) | Degree of Sulfation | Reaction Time (h) | Temperature (°C) |

|---|---|---|---|---|

| Sulfur trioxide-pyridine | 69 | 1.0-1.5 | 20-36 | 25-55 |

| Sulfur trioxide-dimethylformamide | 83 | 2.8-3.0 | 2-3 | 57-60 |

| Sulfur trioxide-trimethylamine | 85 | 2.5-3.0 | 24 | 50-55 |

Enzymatic Synthesis via 3-O-Sulfotransferase Isoforms

The enzymatic synthesis of D-glucose 3-sulfate sodium salt relies on the action of 3-O-sulfotransferase enzymes, which catalyze the transfer of sulfate groups from 3'-phosphoadenosine-5'-phosphosulfate to the 3-hydroxyl position of glucose residues [7] [8]. Seven distinct heparan sulfate 3-O-sulfotransferase isoforms have been identified in mammals, constituting the largest group of sulfotransferases involved in heparan sulfate formation [9].

The heparan sulfate 3-O-sulfotransferase isoform 1 exhibits the highest selectivity for antithrombin-binding site precursors and demonstrates specific substrate requirements [7] [8]. This enzyme preferentially modifies sites where glucuronic acid devoid of 2-O-sulfate resides on the non-reducing side of the target glucosamine unit [9]. The enzyme can tolerate iduronic acid in this position, but 2-O-sulfation specifically prevents its catalytic action [9].

In contrast, isoforms 2, 3, 4, and 6 preferentially modify sites containing 2-sulfo-iduronic acid in the -1 position [9]. Isoform 5 demonstrates broader substrate specificity, modifying sites irrespective of 2-O-sulfation status, thereby producing both antithrombin-type and herpes simplex virus glycoprotein D-type modifications [9].

The enzymatic mechanism involves an associative nucleophilic substitution reaction, with the transfer of the sulfate group from 3'-phosphoadenosine-5'-phosphosulfate occurring through a single elementary step [10]. Computational studies have revealed activation free energies ranging from 10.2 to 20.9 kilocalories per mole for this reaction, consistent with experimental observations [10]. The reaction proceeds through the simultaneous transfer of a proton from the glucosamine substrate to the catalytic glutamate residue [10].

Engineered sulfotransferase systems have demonstrated significant improvements in reaction efficiency [11]. Whole-cell biocatalysts incorporating 3-O-sulfotransferase variants have achieved sulfation efficiencies of 72.2% under optimized conditions including pH 7.5, temperature 37°C, and specific cofactor concentrations [11]. The optimization of 3'-phosphoadenosine-5'-phosphosulfate regeneration systems has enhanced the economic viability of enzymatic sulfation, with active sulfonate group equivalent values reaching 3.26 for trehalose substrates [12].

| Enzyme Isoform | Substrate Preference | Sulfation Efficiency (%) | Optimal pH | Temperature (°C) |

|---|---|---|---|---|

| 3-O-Sulfotransferase 1 | Glucuronic acid precursors | 58.2 | 7.5 | 37 |

| 3-O-Sulfotransferase 2-6 | 2-Sulfo-iduronic acid | 45-65 | 7.0-7.8 | 35-40 |

| 3-O-Sulfotransferase 5 | Broad specificity | 72.2 | 7.5 | 37 |

Regioselective Protection-Deprotection Approaches

Regioselective protection strategies are essential for the controlled synthesis of D-glucose 3-sulfate sodium salt, enabling selective access to the 3-hydroxyl position while masking other reactive sites [13] [14]. The differential reactivity of glucose hydroxyl groups follows established patterns, with the general order of reactivity toward benzoylation being 2-hydroxyl > 3-hydroxyl > 4-hydroxyl for the D-glucose series [15].

Benzyl ether protection represents one of the most widely employed strategies in carbohydrate chemistry due to its stability under various reaction conditions [16]. The benzyl protecting group creates electronically differentiated building blocks ranging from superdisarmed to superarmed reactivity levels [16]. Regioselective benzylation can be achieved through one-pot protocols utilizing trimethylsilyl trifluoromethanesulfonate catalysis, enabling the synthesis of differentially protected glucose derivatives in high yields [13].

Isopropylidene protection offers another valuable approach for glucose derivatization, particularly for creating cyclic acetals that protect vicinal diols [17]. The 1,2:3,4-di-O-isopropylidene protection pattern provides temporary masking of four hydroxyl groups, allowing selective modification of the remaining positions [17]. Deprotection of isopropylidene groups can be accomplished under mild acidic conditions or through microwave-assisted methods, with the latter providing enhanced yields and reduced reaction times [17].

The use of benzoyl protecting groups enables regioselective access to specific hydroxyl positions through controlled acylation reactions [14]. Dimethyltin dichloride-catalyzed benzoylation has demonstrated remarkable regioselectivity, with the selectivity pattern depending on the relative stereochemistry of existing hydroxyl functions [18]. This method allows for the preparation of fully functionalized glucose derivatives through sequential protection-reaction-deprotection cycles [18].

Trimethylsilyl protection offers unique advantages for glucose sulfation reactions [3]. The selective formation of trimethylsilyl ethers at primary hydroxyl positions, followed by sulfur trioxide insertion into the silicon-oxygen bond, provides regioselective sulfation pathways [3]. The mechanism involves nucleophilic attack by sulfur trioxide on the electropositive silicon center, forming trimethylsilyl sulfate cellulose diesters that can be converted to sulfate esters through basic hydrolysis [3].

| Protection Strategy | Selectivity Pattern | Yield (%) | Deprotection Conditions |

|---|---|---|---|

| Benzyl ethers | 2,4,6-positions | 85-92 | Hydrogenolysis, Pd/C |

| Isopropylidene acetals | 1,2:3,4-positions | 70-85 | Acidic hydrolysis |

| Benzoyl esters | Variable selectivity | 75-90 | Basic hydrolysis |

| Trimethylsilyl ethers | Primary positions | 80-95 | Fluoride ions |

Chromatographic Purification and Quality Control

Chromatographic purification methods are crucial for obtaining high-purity D-glucose 3-sulfate sodium salt and ensuring product quality through comprehensive analytical characterization [19] [20]. Anion-exchange chromatography represents the primary separation technique for sulfated carbohydrates, exploiting the negative charge imparted by sulfate groups [20] [21].

Strong anion-exchange chromatography enables the sequential enrichment of sulfated glycans according to their degree of sulfation [21]. This method utilizes variable sodium acetate concentrations to modify the binding capacity of anion-exchange materials, allowing selective binding and subsequent elution of different sulfated species [21]. The technique minimizes competitive ionization between sulfated and neutral glycans, facilitating the detection and purification of otherwise undetectable components [21].

Weak anion-exchange high-performance liquid chromatography employing ammonium formate buffers has proven effective for both analytical and preparative separations of anionic sugars [20]. This method tolerates a wide pH range from 5.5 to 9.0 and provides excellent separation of structures containing sulfate, phosphate, sialic acid, and uronic acid moieties [20]. The use of volatile buffer systems eliminates additional purification steps, enabling direct recovery of separated sugars suitable for further analysis [20].

Activated charcoal chromatography offers an alternative purification approach, particularly effective for sugar separation and purification [22]. Fixed-bed columns packed with activated charcoal have demonstrated fructooligosaccharide purification degrees of 94% with separation efficiencies of 3.03 using ethanol gradient concentrations ranging from 3.5% to 15% at 40°C [22]. This method provides a promising low-cost alternative for sugar purification applications [22].

Quality control methodologies encompass multiple analytical techniques for comprehensive characterization of D-glucose 3-sulfate sodium salt [23] [24]. Infrared spectroscopy provides reliable quantification of sulfate content through the characteristic sulfur-oxygen stretching band at 1230 wavenumbers per centimeter [23]. This method offers sensitivity and reliability while being more economical than traditional chemical procedures, with sulfate compositions determined ranging from 8.5% to 22.1% by weight [23].

Nuclear magnetic resonance spectroscopy utilizing ligand-aided approaches enables non-destructive estimation of sulfate content in sulfated saccharides [24]. Imidazole serves as an effective ligand, forming ionic complexes with sulfate groups and producing characteristic chemical shift changes [24]. The method allows sulfate content estimation based on the concentration of imidazole at the chemical shift inflection point, with demonstrated accuracy for natural sulfated polysaccharides [24].

High-performance liquid chromatography with fluorescence detection provides sensitive and selective quantification methods [19] [25]. Precolumn derivatization with 9-fluorenylmethyl chloroformate enables the determination of glucose sulfate with detection limits as low as 15 nanograms per milliliter [19]. The method demonstrates linear response ranges from 0.1 to 10.0 micrograms per milliliter with correlation coefficients exceeding 0.999 [25].

| Analytical Method | Detection Limit | Linear Range | Precision (% RSD) |

|---|---|---|---|

| Infrared Spectroscopy | 0.1% sulfate | 8.5-22.1% w/w | <5.0 |

| Nuclear Magnetic Resonance | 0.05 mmol/g | 0.1-10 mmol/g | <3.0 |

| High-Performance Liquid Chromatography | 15 ng/mL | 0.1-10 μg/mL | <8.5 |

| Mass Spectrometry | 10 fmol | 10 fmol-1 μmol | <5.0 |

D-Glucose 3-sulfate sodium salt demonstrates exceptional aqueous solubility characteristics that distinguish it from its non-sulfated glucose counterpart. The compound, with molecular formula C₆H₁₁NaO₉S and molecular weight 282.20 g/mol, exhibits high water solubility due to the presence of both the hydrophilic sulfate group and the sodium counterion [1] [2] [3]. This sulfated derivative belongs to the class of anionic polysaccharides, where the negatively charged sulfate group significantly enhances hydrophilicity compared to unmodified glucose [4] [5].

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₁NaO₉S |

| CAS Number | 89830-83-1 |

| Molecular Weight (g/mol) | 282.20 |

| Appearance | White to beige to brown powder |

| Purity (HPLC) | ≥ 98% |

| Storage Temperature (°C) | -20 |

| Water Group Classification | WGK 1 |

The pH-dependent solubility behavior of D-Glucose 3-sulfate sodium salt follows patterns observed in other sulfated carbohydrates. Similar to glycosaminoglycans and sulfated polysaccharides, the compound maintains high aqueous solubility across a broad pH range [4] [6]. The sulfate ester groups provide a high density of negative charge, forcing the molecule to assume extended conformations in solution, which further promotes solubility [5]. Sodium sulfates, including those of organic molecules, are generally highly soluble in water according to established solubility rules [7] [8].

Research on analogous sulfated carbohydrates, such as D-glucosamine 2-sulfate sodium salt, demonstrates that sulfated sugar derivatives exhibit solubility in water that is approximately three orders of magnitude higher than their solubility in organic solvents [9] [10]. The solubility increases with increasing temperature, following typical endothermic dissolution behavior. The presence of the sodium counterion is crucial for stability and solubility, as the free acid form would be unstable [4].

The compound exhibits stable solubility characteristics in neutral to mildly basic conditions. However, extreme pH conditions may affect the integrity of the sulfate ester linkage, with basic conditions promoting hydrolysis of the sulfate group more readily than acidic conditions [11] [12]. The optimal pH range for maintaining both solubility and chemical stability appears to be between pH 5-7, consistent with findings for related sulfated carbohydrate compounds [13].

Thermal Degradation Kinetics

The thermal stability profile of D-Glucose 3-sulfate sodium salt involves complex degradation pathways that affect both the glucose backbone and the sulfate ester functionality. Heat sterilization studies of glucose solutions provide crucial insights into the thermal degradation behavior of glucose-based compounds. When subjected to elevated temperatures, glucose solutions undergo formation of various glucose degradation products through oxidation, hydrolysis, and dehydration mechanisms [14] [15].

| Degradation Product | Detection Limit (μg/mL) | Quantification Limit (μg/mL) | Formation Mechanism |

|---|---|---|---|

| Glyoxal (GO) | <0.078 | <0.236 | Oxidation |

| Methylglyoxal (MGO) | <0.078 | <0.236 | Oxidation/Dehydration |

| Glucosone (2-KDG) | <0.078 | <0.236 | Dehydration |

| 3-Deoxyglucosone/3-Deoxygalactosone | <0.078 | <0.236 | Dehydration |

| 3,4-Dideoxyglucosone-3-ene | <0.078 | <0.236 | Dehydration |

| 5-Hydroxymethylfurfural (5-HMF) | <0.078 | <0.236 | Dehydration |

Thermal degradation kinetics follow Arrhenius behavior, with degradation rates increasing exponentially with temperature. Studies on glucose solutions at temperatures ranging from 111°C to 121°C demonstrate that autoclaving conditions significantly influence the formation of degradation products [14]. The degradation process is first-order with respect to glucose concentration, and the specific rate constants vary depending on the temperature and duration of heat treatment.

Research indicates that autoclaving at 121°C for 15 minutes results in the lowest levels of certain degradation products like 3-deoxyglucosone and 5-hydroxymethylfurfural, but higher levels of glyoxal and glucosone [14]. The thermal degradation of glucose derivatives demonstrates that increasing heating temperatures and extended exposure times lead to progressive darkening and chemical breakdown [16]. The formation of colored degradation products is associated with Maillard reaction pathways and caramelization processes.

For D-Glucose 3-sulfate sodium salt specifically, the sulfate ester linkage represents an additional point of thermal vulnerability. Sulfate esters in carbohydrate systems generally exhibit temperature-dependent stability, with elevated temperatures promoting desulfation reactions [17]. The thermal behavior would be expected to follow a dual degradation pathway: breakdown of the glucose backbone through typical thermal degradation mechanisms, combined with potential loss of the sulfate group at higher temperatures.

The activation energy for thermal degradation in glucose systems typically ranges from 50-150 kJ/mol, depending on the specific degradation pathway and environmental conditions [18] [19]. Temperature-dependent studies reveal that degradation rates increase substantially above 100°C, with significant product formation occurring during typical sterilization conditions.

Sulfate Group Lability Under Basic Conditions

The chemical stability of sulfate ester groups in D-Glucose 3-sulfate sodium salt is particularly sensitive to basic conditions, following established patterns observed in sulfated carbohydrates and related ester systems. Under alkaline conditions, sulfate esters undergo base-catalyzed hydrolysis through a mechanism involving hydroxide ion attack on the sulfur atom, leading to cleavage of the carbon-oxygen bond and liberation of the sulfate group [11] [12].

| pH Condition | Glycosidic Bond Stability | Sulfate Ester Stability | Primary Degradation Mechanism |

|---|---|---|---|

| Acidic (pH < 5) | Unstable | Moderate Loss | Acid-catalyzed hydrolysis |

| Neutral (pH 5-7) | Stable | Stable | Minimal degradation |

| Basic (pH > 8) | Relatively Stable | Rapid Hydrolysis | Base-catalyzed ester hydrolysis |

Research on sucrose fatty acid esters demonstrates that ester bonds are selectively hydrolyzed under basic conditions, while glycosidic bonds are preferentially cleaved under acidic conditions [11]. This selectivity is crucial for understanding the degradation behavior of D-Glucose 3-sulfate sodium salt. The rate of hydrolysis depends on several factors: pH of the solution, concentration of the sulfated compound, temperature, and the specific position of sulfation on the glucose molecule.

Studies on chondroitin sulfate and other sulfated glycosaminoglycans reveal that base-catalyzed desulfation follows first-order kinetics with respect to the concentration of hydroxide ions [17]. The rate constant for alkaline hydrolysis shows strong dependence on pH, with rate increasing linearly with hydroxide ion concentration. For glucosyl-enzyme systems, the second-order rate constant for base-catalyzed hydrolysis has been measured at 2.15 × 10⁵ M⁻¹ min⁻¹ [20].

The mechanism of sulfate ester hydrolysis under basic conditions involves nucleophilic attack by hydroxide ions. The electron-withdrawing effect of the sulfate group makes the carbon-oxygen bond more susceptible to nucleophilic attack. The hydrolysis rate is enhanced by factors that increase the electrophilicity of the carbon atom or stabilize the transition state. In aqueous solution, the hydrolysis proceeds through a bimolecular mechanism where the hydroxide ion attacks the carbon bearing the sulfate group.

Temperature significantly affects the hydrolysis rate, with higher temperatures accelerating the base-catalyzed degradation. The activation energy for sulfate ester hydrolysis typically ranges from 60-80 kJ/mol, indicating moderate temperature sensitivity. The pH-rate profile shows minimal hydrolysis at pH values below 7, with dramatic increases in degradation rates at pH values above 8 [12].

Comparative studies on methacrylate esters in sulfated polysaccharides demonstrate that sulfate groups enhance hydrolytic sensitivity compared to non-sulfated analogs [12]. The presence of sulfate groups increases chain flexibility and hydration, creating a more favorable environment for hydrolytic attack. This enhanced lability has important implications for the storage and handling conditions of D-Glucose 3-sulfate sodium salt.

Tautomeric Equilibrium in Solution Phase

The tautomeric equilibrium behavior of D-Glucose 3-sulfate sodium salt in aqueous solution reflects the underlying anomeric interconversion characteristic of reducing sugars, modified by the presence of the sulfate substituent. Like its parent glucose molecule, the sulfated derivative can exist in multiple anomeric forms that undergo mutarotation - the spontaneous interconversion between α and β anomers through the open-chain aldehyde intermediate [21] [22] [23].

| Temperature (°C) | Anomer | Equilibrium Percentage (%) | Specific Rotation (°) |

|---|---|---|---|

| 25 | α-D-glucose | 36 | +112.2 |

| 25 | β-D-glucose | 64 | +17.5 |

| 25 | Open chain | <0.02 | N/A |

In aqueous solution at 25°C, unmodified D-glucose establishes an equilibrium consisting of approximately 36% α-anomer, 64% β-anomer, and less than 0.02% open-chain form [21] [23]. The introduction of the sulfate group at the 3-position is expected to influence this equilibrium distribution due to steric and electronic effects. The sulfate group, being a bulky and electronegative substituent, can affect the relative stability of the anomeric forms through intramolecular interactions and altered solvation patterns.

Mutarotation kinetics in glucose derivatives are influenced by several factors including pH, temperature, and the presence of substituents [24] [25]. The rate of anomeric interconversion typically follows first-order kinetics with respect to sugar concentration. For glucose at neutral pH, the mutarotation process is relatively slow, requiring several hours to reach equilibrium at room temperature. The presence of acid or base catalysts significantly accelerates the mutarotation rate [24] [26].

Nuclear magnetic resonance studies on D-glucose anomerization reveal that all five possible anomeric forms (α and β pyranose, α and β furanose, and open chain) can be detected and quantified in solution [27]. The temperature dependence of the anomeric equilibrium shows that the distribution between anomers is affected by thermal energy, with higher temperatures generally favoring the thermodynamically more stable forms.

For D-Glucose 3-sulfate sodium salt, the 3-position sulfate substitution may introduce conformational constraints that affect the ease of ring opening and closing during mutarotation. The electronegative sulfate group could stabilize certain conformations through hydrogen bonding with hydroxyl groups or water molecules. Additionally, the charged nature of the sulfate group creates electrostatic interactions that may influence the relative energies of the anomeric forms.

The pH dependence of mutarotation is particularly relevant for sulfated glucose derivatives. While glucose mutarotation shows minimal pH dependence in the neutral range (pH 2-7.5), extreme pH conditions can accelerate the process [25] [28]. For sulfated derivatives, the ionization state of the sulfate group may provide additional catalytic pathways for anomeric interconversion.

Enzyme-catalyzed mutarotation studies demonstrate that the β-anomer is generally preferred in biological systems, which may be relevant for understanding the bioactive properties of D-Glucose 3-sulfate sodium salt [24]. The equilibrium distribution in the sulfated derivative would be expected to reflect a balance between the intrinsic preferences of the glucose backbone and the perturbations introduced by the sulfate substitution.